Esculentoside T

Description

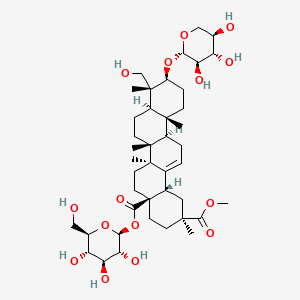

Esculentoside T (C₄₂H₆₆O₁₅, MW: 810.96 g/mol, CAS: 1346652-41-2) is a triterpenoid saponin derived from the roots of Phytolacca species, such as Phytolacca esculenta and Phytolacca americana . Structurally, it belongs to the esculentoside family, characterized by a oleanane-type aglycone (phytolaccagenin) linked to oligosaccharide chains.

Properties

Molecular Formula |

C42H66O15 |

|---|---|

Molecular Weight |

811.0 g/mol |

IUPAC Name |

2-O-methyl 4a-O-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2S,4aR,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-9-(hydroxymethyl)-2,6a,6b,9,12a-pentamethyl-10-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2,4a-dicarboxylate |

InChI |

InChI=1S/C42H66O15/c1-37(35(51)53-6)13-15-42(36(52)57-34-32(50)30(48)29(47)24(18-43)55-34)16-14-40(4)21(22(42)17-37)7-8-26-38(2)11-10-27(56-33-31(49)28(46)23(45)19-54-33)39(3,20-44)25(38)9-12-41(26,40)5/h7,22-34,43-50H,8-20H2,1-6H3/t22-,23+,24+,25+,26+,27-,28-,29+,30-,31+,32+,33-,34-,37-,38-,39-,40+,41+,42-/m0/s1 |

InChI Key |

FAIBCUGVQRXPOI-CMHRVVLOSA-N |

Isomeric SMILES |

C[C@@]1(CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)C)C)[C@@H]2C1)C)C(=O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C(=O)OC |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(CO6)O)O)O)C)C)C2C1)C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Esculentoside T involves the extraction of the compound from the root of Phytolacca acinosa Roxb. The extraction process typically includes high-performance liquid chromatography coupled with electrospray ionization and quadrupole time-of-flight mass spectrometry (HPLC-ESI-QTOF-MS/MS). This method allows for the rapid screening and characterization of triterpenoid saponins in herbal extracts .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from the root of Phytolacca acinosa Roxb. The process includes the use of solvents and chromatographic techniques to isolate and purify the compound. The use of advanced analytical techniques such as HPLC-ESI-QTOF-MS/MS ensures the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Esculentoside T undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes.

Major Products Formed: The major products formed from the reactions of this compound include various derivatives with enhanced biological activities. These derivatives are often used in scientific research and pharmaceutical applications.

Scientific Research Applications

Esculentoside T has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying the structure and function of triterpenoid saponins. In biology, it is used to investigate the biological activities of saponins, including their anti-inflammatory, anti-oxidative, and anti-apoptotic effects .

In medicine, this compound is studied for its potential therapeutic effects, including its ability to protect against acute kidney injury and liver injury . It is also used in the development of new drugs and treatments for various diseases. In industry, this compound is used in the production of natural health products and supplements.

Mechanism of Action

The mechanism of action of Esculentoside T involves its interaction with various molecular targets and pathways. It exerts its effects through the modulation of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway. This pathway is involved in regulating cell growth, differentiation, and apoptosis .

This compound also interacts with other molecular targets, including inflammatory cytokines and oxidative stress markers. By modulating these targets, this compound exerts its anti-inflammatory, anti-oxidative, and anti-apoptotic effects .

Comparison with Similar Compounds

Comparison with Similar Esculentoside Compounds

Esculentoside T shares a core triterpenoid skeleton with other esculentosides but differs in sugar moieties and hydroxylation patterns. These structural variations significantly influence physicochemical properties, bioavailability, and biological activity. Below is a detailed comparison:

Structural and Physicochemical Properties

Key Observations :

Pharmacological Activities

Anticancer Activity

- Esculentoside A : Demonstrates potent dose-dependent antiproliferative effects in colorectal cancer (IC₅₀: 16–24 μM) via G0/G1 cell cycle arrest and inhibition of IL-6/STAT3 signaling . Reduces migration and invasion by 45–51% in HT-29 cells .

- Esculentoside B: Limited anticancer data, but structural analogs like Esculentoside S show acaricidal activity .

- This compound: No direct anticancer studies reported.

Anti-Inflammatory and Immunomodulatory Effects

- Esculentoside A : Inhibits NF-κB and MAPK pathways, reduces TNF-α, IL-6, and COX-2 expression, and ameliorates lupus nephritis in murine models . However, it exhibits nephrotoxicity at high doses (60 μM) .

- This compound : Structural similarity to Esculentoside A implies possible anti-inflammatory activity, but the absence of a glucuronide group may reduce COX-2 selectivity .

Toxicity Profile

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.